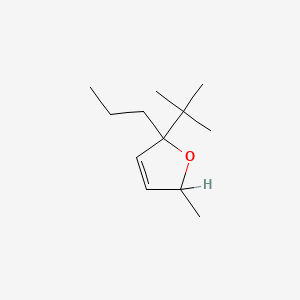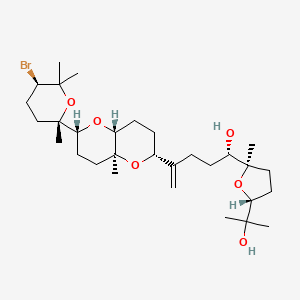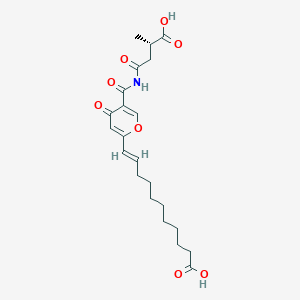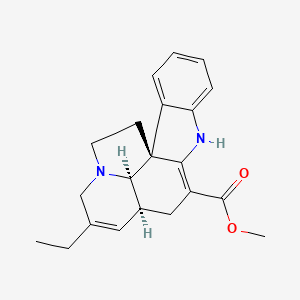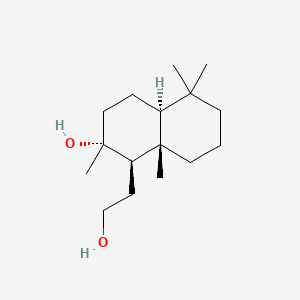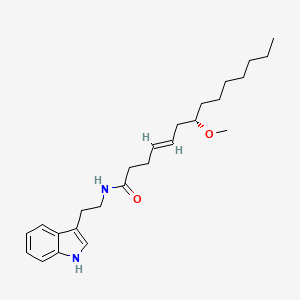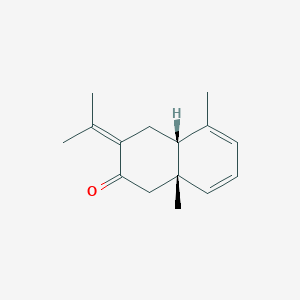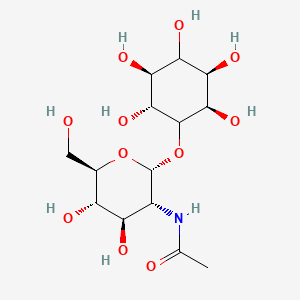
sialyl 6-sulfo Lewis X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-[alpha-L-Fuc-(1->3)]-beta-D-GlcNAc6S-(1->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) is a sialopentaosylceramide consisting of a branched hexasaccharide made up from one sialyl residue, two galactose residues, one L-fucose residue, one N-acetyl-6-sulfoglucosamine residue and one glucose residue, which at the reducing end is attached to a d18:1/18:0 ceramide moiety via a beta-linkage; commonly known as sialyl 6-sulfo Lewis X. It is a sialopentaosylceramide and an oligosaccharide sulfate.
Scientific Research Applications
Sialyl 6-sulfo Lewis X in Cancer Research
Expression in Colorectal Cancer this compound is preferentially expressed in nonmalignant colonic epithelia compared to cancer cells, indicating a suppression of 6-sulfation upon malignant transformation. The metabolic conversion of this compound into its cyclic form by a calcium-dependent enzyme, sialic acid cyclase, is suggested to also occur in nonmalignant colonic epithelia (Izawa et al., 2000).
Impaired Sulfation in Cancer The impaired sulfation in cancers, leading to decreased expression of this compound and increased expression of sialyl Lewis X, was found to be primarily due to the decrease in transcription of the sulfate transporter gene DTDST. This diminished DTDST expression is closely related to enhanced proliferation of cancer cells (Yusa et al., 2010).
This compound in Immunology and Cell Signaling
Ligand for Selectins this compound serves as a ligand for selectins and plays a crucial role in the homing of lymphocytes, such as naïve helper T cells, skin- and gut-homing helper memory T cells. The homing of lymphocytes is regulated by a unique post-translational modification of sialic acid moieties in sulfated selectin ligands (Kannagi, 2002).
Expression on Skin-homing Helper Memory T Cells this compound is expressed on a subset of helper memory T and NK cells. These cells significantly express mRNA for 6-sulfotransferase HEC-GlcNAc6ST and fucosyltransferase Fuc-T VII, responsible for the synthesis of this compound, indicating their role in skin-homing behavior (Ohmori et al., 2006).
Role in Disease Pathophysiology
Bladder Urothelial Carcinoma 6-Sulfo sialyl Lewis X is expressed in about 20% of bladder urothelial carcinoma cases, particularly in plasmacytoid and micropapillary variants. It may play a dual role in bladder urothelial carcinoma progression: in lymphocyte recruitment to enhance antitumor immune responses, and in E-selectin-mediated tumor cell adhesion to vascular endothelial cells, potentially associated with metastasis (Taga et al., 2015).
Cystic Fibrosis In cystic fibrosis patients, the bronchial mucins exhibit increased amounts of sialyl-Lewis(x) and 6-sulfo-sialyl-Lewis(x), which are preferential receptors for Pseudomonas aeruginosa. Incubation of human bronchial mucosa with IL-6 or IL-8 results in increased expression of glycosyltransferases and sulfotransferases involved in their biosynthesis, indicating that inflammation may affect the glycosylation and sulfation of mucins (Groux-Degroote et al., 2008).
properties
Molecular Formula |
C79H141N3O38S |
|---|---|
Molecular Weight |
1773 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(sulfooxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C79H141N3O38S/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(92)82-46(47(89)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)41-108-74-64(100)62(98)67(52(40-86)113-74)115-76-65(101)71(59(95)50(38-84)111-76)118-73-56(81-45(5)88)70(117-75-63(99)61(97)57(93)43(3)110-75)68(53(114-73)42-109-121(105,106)107)116-77-66(102)72(60(96)51(39-85)112-77)120-79(78(103)104)36-48(90)55(80-44(4)87)69(119-79)58(94)49(91)37-83/h32,34,43,46-53,55-77,83-86,89-91,93-102H,6-31,33,35-42H2,1-5H3,(H,80,87)(H,81,88)(H,82,92)(H,103,104)(H,105,106,107)/b34-32+/t43-,46-,47+,48-,49+,50+,51+,52+,53+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74+,75-,76-,77-,79-/m0/s1 |
InChI Key |
KDWPFEQVBKKOIB-HOHBTGFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
synonyms |
6-sulfo sialyl Lewis X alpha-Sia-(2-3)-(6-SO4)-beta-Gal-(1-4)-(alpha-Fuc-(1-3))-GlcNAc cutaneous lymphocyte antigen cutaneous lymphocyte-associated antigen HECA-452 antigen sialyl 6-sulfo Lewis X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



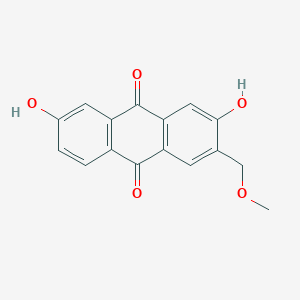

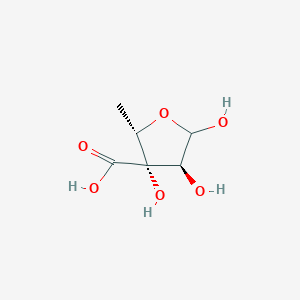
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)
